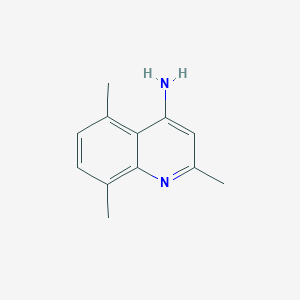

4-Amino-2,5,8-trimethylquinoline

Description

4-Amino-2,5,8-trimethylquinoline is a substituted quinoline derivative characterized by an amino group at the 4-position and methyl groups at the 2-, 5-, and 8-positions. Quinolines are widely studied for their applications in pharmaceuticals, materials science, and catalysis due to their aromatic stability and functional versatility .

Properties

IUPAC Name |

2,5,8-trimethylquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-7-4-5-8(2)12-11(7)10(13)6-9(3)14-12/h4-6H,1-3H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWPDSZMVNRGHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=NC2=C(C=C1)C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589026 | |

| Record name | 2,5,8-Trimethylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948292-44-2 | |

| Record name | 2,5,8-Trimethyl-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948292-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,8-Trimethylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Amino-2,5,8-trimethylquinoline is through the Combes quinoline synthesis. This method involves the condensation of aniline derivatives with β-diketones, followed by an acid-catalyzed ring closure . The reaction typically uses concentrated sulfuric acid as the catalyst, although polyphosphoric acid can also be employed for better yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the same principles as the Combes quinoline synthesis. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,5,8-trimethylquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines.

Scientific Research Applications

4-Amino-2,5,8-trimethylquinoline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2,5,8-trimethylquinoline involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of nucleic acids or proteins in microorganisms . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical properties of 4-Amino-2,5,8-trimethylquinoline and its analogs:

Key Observations :

- Substituent Position Effects: The isomer 4-Amino-2,7,8-trimethylquinoline shares the same molecular formula as the target compound but differs in methyl group positions. This positional isomerism may alter solubility, crystallinity, and reactivity .

- Lipophilicity: The XLogP3 value of 2.6 (for 4-Amino-2,7,8-trimethylquinoline) suggests moderate lipophilicity, which is critical for membrane permeability in drug design .

Pd-Catalyzed Cross-Coupling Reactions

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k), a structurally complex analog, is synthesized via PdCl$2$(PPh$3$)$2$-catalyzed cross-coupling in DMF with K$2$CO$_3$ as a base. This method highlights the utility of palladium catalysis in constructing multisubstituted quinolines, a strategy likely applicable to this compound .

Comparative Challenges

- Regioselectivity : Methyl group placement (e.g., 2,5,8 vs. 2,7,8) requires precise control during synthesis, often achieved through directed ortho-metalation or tailored catalysts .

- Functional Group Compatibility: The hydrazino derivative (4-Hydrazino-2,5,8-trimethylquinoline) may demand protective strategies to avoid side reactions during synthesis .

Functional and Application-Based Comparisons

Analytical Considerations

Chromatographic separation of nitro- and amino-substituted analogs (e.g., 4-Amino-2,6-dinitrotoluene) often requires specialized columns (e.g., LC-CN), indicating that this compound may necessitate similar analytical optimization .

Biological Activity

4-Amino-2,5,8-trimethylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. With a molecular formula of C_{12}H_{14}N and a molecular weight of 186.25 g/mol, this organic compound features a quinoline backbone characterized by an amino group at the 4-position and three methyl groups at the 2, 5, and 8 positions. This unique structural arrangement enhances its potential for biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Notably, the hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, which can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Disruption of Metabolic Pathways : This inhibition can interfere with cellular metabolic processes.

- Induction of Apoptosis : In cancer research, it has been observed that the compound can induce programmed cell death in tumor cells.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains.

- Enzyme Modulation : It serves as a valuable probe in biochemical assays for studying enzyme kinetics and inhibition.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound. Below are some key findings:

| Study | Focus | Findings |

|---|---|---|

| Study A (2020) | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) at concentrations above 10 µM. |

| Study B (2021) | Antimicrobial Activity | Exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. |

| Study C (2022) | Enzyme Inhibition | Showed competitive inhibition against acetylcholinesterase with an IC50 value of 15 µM. |

Detailed Research Findings

- Anticancer Activity : In a study conducted in 2020, researchers evaluated the effects of this compound on breast cancer cell lines (MCF-7). The results indicated that concentrations above 10 µM significantly inhibited cell proliferation. This suggests potential utility in cancer therapy through targeted apoptosis induction.

- Antimicrobial Properties : A subsequent study in 2021 focused on the antimicrobial effects of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed MIC values between 50 and 100 µg/mL, indicating moderate antibacterial activity that could be harnessed for therapeutic applications.

- Enzyme Inhibition : Research published in 2022 demonstrated that this compound acts as a competitive inhibitor of acetylcholinesterase with an IC50 value of 15 µM. This property highlights its potential use in treating conditions related to cholinergic dysfunction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.